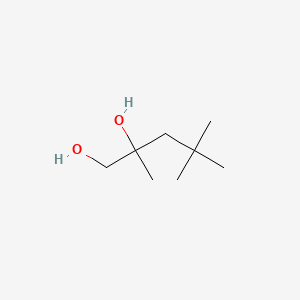
2,4,4-Trimethylpentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylpentene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the alkene, resulting in the formation of the diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,4-trimethylpentane-1,2-dione. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone groups to hydroxyl groups, yielding the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylpentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 2,4,4-trimethylpentane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and proteins, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar structural features but different hydroxyl group positions.
2,2,4-Trimethylpentane: A related hydrocarbon without hydroxyl groups, used as a reference fuel in octane rating.
2,4,4-Trimethylpentane-1,2-dione: A diketone precursor used in the synthesis of the diol.
Uniqueness
2,4,4-Trimethylpentane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in enhancing the performance of industrial materials and in scientific research.
Eigenschaften
CAS-Nummer |
64484-85-1 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,4,4-trimethylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)5-8(4,10)6-9/h9-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
GPORQXXDDLVISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


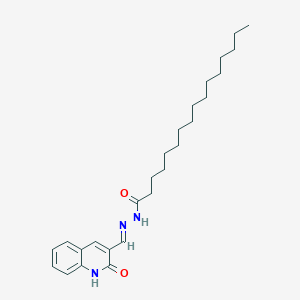


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


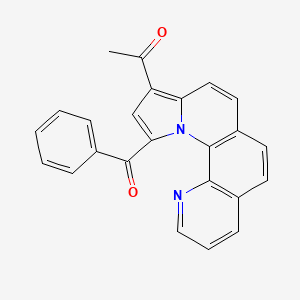
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)

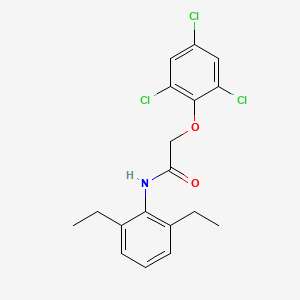
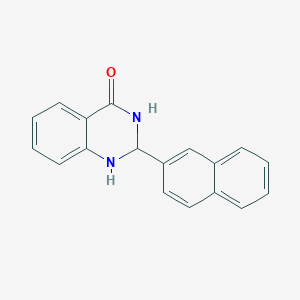

![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
